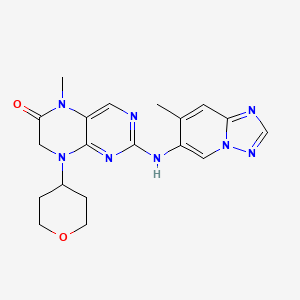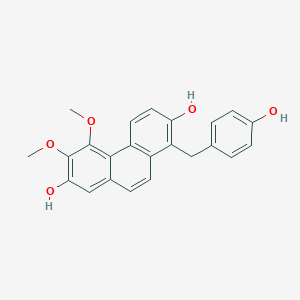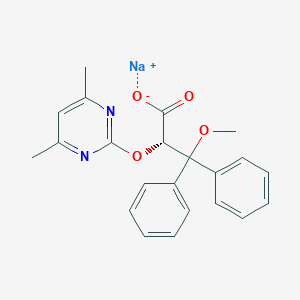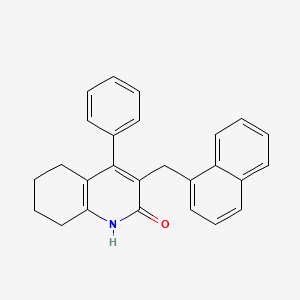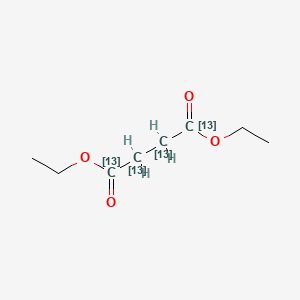
Diethyl succinate-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl succinate-13C4, also known as 1,4-Diethyl butanedioate-1,2,3,4-13C4, is a stable isotope-labeled compound. It is a derivative of diethyl succinate, where the carbon atoms are replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl succinate-13C4 can be synthesized through the esterification of succinic acid-13C4 with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the succinic acid-13C4 to this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl succinate-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce succinic acid-13C4.
Reduction: It can be reduced to produce butanediol-13C4.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Succinic acid-13C4.
Reduction: Butanediol-13C4.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl succinate-13C4 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies and as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used to study metabolic pathways and enzyme kinetics.
Medicine: It is used in drug development and pharmacokinetic studies to track the metabolism of drugs.
Industry: It is used in the production of fragrances and flavoring agents
Wirkmechanismus
Diethyl succinate-13C4 exerts its effects by incorporating into metabolic pathways. It crosses biological membranes and is metabolized by the tricarboxylic acid (TCA) cycle. The labeled carbon atoms allow for the tracking of metabolic processes using techniques such as NMR spectroscopy. This enables researchers to study the dynamics of metabolic pathways and the effects of various compounds on these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl succinate: The non-labeled version of diethyl succinate-13C4.
Succinic acid-13C4: The acid form of this compound.
Butanediol-13C4: The reduced form of this compound.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of metabolic pathways is crucial .
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
diethyl (1,2,3,4-13C4)butanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-11-7(9)5-6-8(10)12-4-2/h3-6H2,1-2H3/i5+1,6+1,7+1,8+1 |
InChI-Schlüssel |
DKMROQRQHGEIOW-WKHKRNGSSA-N |
Isomerische SMILES |
CCO[13C](=O)[13CH2][13CH2][13C](=O)OCC |
Kanonische SMILES |
CCOC(=O)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


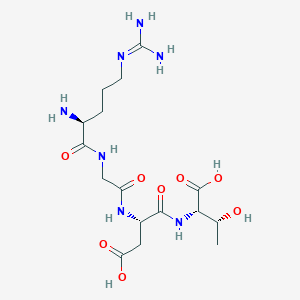
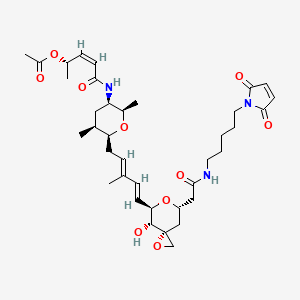
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
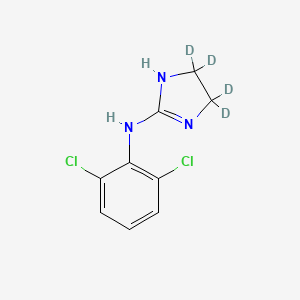
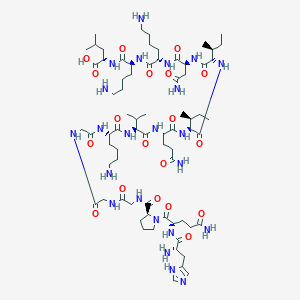
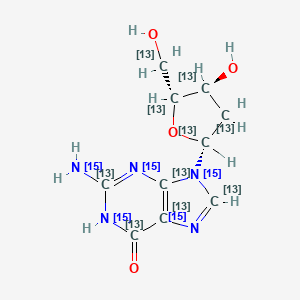
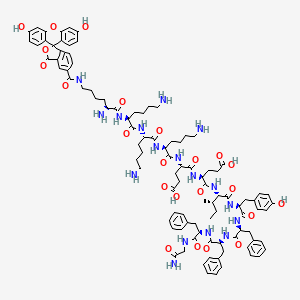
![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
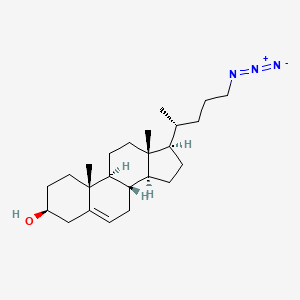
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)
